molecular formula C15H21ClN4O4 B13941552 tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate

tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B13941552
M. Wt: 356.80 g/mol
InChI Key: YRLSOJYUSVBTAA-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a nitropyridine moiety, and a tert-butyl ester group. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine. This intermediate is then reacted with piperidine under specific conditions to introduce the piperidine ring. Finally, the tert-butyl ester group is introduced through esterification reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate is unique due to the presence of both a chloro and nitro group on the pyridine ring, which allows for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C15H21ClN4O4

Molecular Weight

356.80 g/mol

IUPAC Name

tert-butyl 4-[(2-chloro-5-nitropyridin-4-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C15H21ClN4O4/c1-15(2,3)24-14(21)19-6-4-10(5-7-19)18-11-8-13(16)17-9-12(11)20(22)23/h8-10H,4-7H2,1-3H3,(H,17,18)

InChI Key

YRLSOJYUSVBTAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=C2[N+](=O)[O-])Cl

Origin of Product

United States

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